molecular formula C9H10N2O2 B14807005 5-Amino-4-cyclopropoxypicolinaldehyde

5-Amino-4-cyclopropoxypicolinaldehyde

Cat. No.: B14807005
M. Wt: 178.19 g/mol
InChI Key: RKQDLEUCXNBKIE-UHFFFAOYSA-N
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Description

5-Amino-4-cyclopropoxypicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the 5th position, a cyclopropoxy group at the 4th position, and an aldehyde group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyclopropoxypicolinaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-acetyl-4-aminopyrimidines, acylation followed by cyclization using ammonium acetate can yield the desired compound . Another approach involves the reductive amination of 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal or ethyl orthoformate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-Amino-4-cyclopropoxypicolinic acid.

    Reduction: 5-Amino-4-cyclopropoxypicolinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-4-cyclopropoxypicolinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aldehyde group can undergo condensation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-amino-4-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c10-8-4-11-6(5-12)3-9(8)13-7-1-2-7/h3-5,7H,1-2,10H2

InChI Key

RKQDLEUCXNBKIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C=O)N

Origin of Product

United States

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